molecular formula C8H6N4O4 B1236146 5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole CAS No. 28754-68-9

5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole

Cat. No. B1236146
CAS RN: 28754-68-9
M. Wt: 222.16 g/mol
InChI Key: RMZNNIOKNRDECR-HNQUOIGGSA-N
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Description

A nitrovinyl furan used as a schistosomicidal agent and proposed for trypanosomiasis, especially Chagas disease.

Scientific Research Applications

Antimicrobial Properties

5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole has shown promising antimicrobial properties. Studies have reported its effectiveness against a range of bacteria and fungi, and even some protozoa. Notably, its antimicrobial activity remains significant even in the presence of human serum, and it doesn't exhibit cross-resistance with many common antibiotics or antimicrobial agents (Gadebusch & Basch, 1974).

Antibacterial Activity

The compound has demonstrated strong antibacterial activity, particularly against Staphylococcus aureus. This has been observed in various synthesized derivatives of the compound, indicating a consistent pattern of antibacterial efficacy (Hirao & Kato, 1971).

Chemotherapeutic Properties

The compound's effectiveness in treating parasitic diseases like schistosomiasis and trypanosomiasis has been explored. However, its use in this context has been controversial due to observed carcinogenic effects (Dunsford et al., 1984). Despite these concerns, some studies have reported its potent chemotherapeutic effects against parasitic infections in animal models (Erickson et al., 1971).

Research in Cancer Treatment

The compound's interaction with cancer processes has been a subject of interest. It has been studied for its carcinogenic properties, particularly in the context of its application as an antischistosomal and antitrypanosomal drug. Investigations into ways to mitigate its carcinogenic effects while retaining its chemotherapeutic properties have been conducted (Dunsford et al., 1984).

Probing Hypoxic Cells

This compound has been used as a probe for identifying hypoxic cells in cancer research. Its binding to mammalian cells varies with oxygen concentration, suggesting its potential as a tool for quantifying hypoxic cells in multicellular systems (Olive & Durand, 1983).

Metabolic Studies

Metabolic studies of the compound have shown its enzymatic and chemical reductive cleavage, providing insights into its behavior in biological systems. These studies are crucial in understanding the pharmacokinetics and potential toxicity of the compound (Lan et al., 1973).

properties

CAS RN

28754-68-9

Product Name

5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H6N4O4/c9-8-10-6(11-16-8)3-1-5-2-4-7(15-5)12(13)14/h1-4H,(H2,9,10,11)/b3-1+

InChI Key

RMZNNIOKNRDECR-HNQUOIGGSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=NOC(=N2)N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=NOC(=N2)N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=NOC(=N2)N

Other CAS RN

28754-68-9

synonyms

5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole
S 18506
S-18506
S18506
SQ 18 506
SQ 18506
SQ-18506
SQ18506

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole
Reactant of Route 2
5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole
Reactant of Route 3
5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole
Reactant of Route 4
5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole
Reactant of Route 5
5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole
Reactant of Route 6
5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole

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